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Sitravatinib Clinical Efficacy Across Cancer Types

Cancer
Type

Trial Phase /
Description

ORR (Objective
Response Rate)

Other Efficacy
Endpoints

Citation

| Clear Cell Renal Cell Carcinoma (ccRCC) | Phase 2 (SNAPI): Post-Immunotherapy, + Nivolumab [1] [2]

| 14.3% (2/14) [Overall] 25% (Cohorts A&B: no prior cabozantinib/lenvatinib) 0% (Cohort C: prior

cabozantinib/lenvatinib) | DCR (24-week): 35.7% Median PFS: 5.5 months Median OS: 13.3 months | [1] [2]

| | Clear Cell Renal Cell Carcinoma (ccRCC) | Phase 1: First-Line, + Nivolumab & Ipilimumab [3] [4] |

45.5% (10/22) | DCR: 86.4% Median PFS: 14.5 months | [3] [4] | | Clear Cell Renal Cell Carcinoma

(ccRCC) | Phase I-II: Post-Antiagiogenic Therapy, + Nivolumab [5] | 35.7% (15/42) | DCR: 88.1% Median

PFS: 11.7 months | [5] | | Clear Cell Renal Cell Carcinoma (ccRCC) | Phase 1b: Anti-angiogenesis

Refractory, Monotherapy [6] | 25.9% (7/27) | Median PFS: 9.5 months Median OS: 30.0 months | [6] | |

Biliary Tract Cancer (BTC) | Phase 2: Second-Line, + Tislelizumab [7] | 20.5% | DCR: 65.1% Median

PFS: 4.93 months | [7] | | Castrate-Resistant Prostate Cancer (CRPC) | Phase 1b: With Bone Metastases,

Monotherapy [6] | 0% (0/10) | Median PFS: 5.8 months Median OS: 10.1 months | [6] |
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Sitravatinib is an oral, small-molecule multi-target tyrosine kinase inhibitor (TKI). Its mechanism of

action involves simultaneously inhibiting several closely related receptor tyrosine kinases (RTKs) implicated

in cancer growth and resistance [5] [6]. The following diagram illustrates its key targets and hypothesized

mechanism for overcoming immunotherapy resistance.
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Key Clinical Trial Contexts and Findings

Renal Cell Carcinoma (RCC) is the most studied context, where sitravatinib shows variable

activity.

First-line setting: The highest ORR (45.5%) was achieved when sitravatinib was combined

with nivolumab and ipilimumab as a first-line treatment for advanced ccRCC [3] [4].
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Post-immunotherapy setting: The SNAPI trial showed modest benefit, particularly in patients

who had not previously received the TKIs cabozantinib or lenvatinib, suggesting shared
resistance mechanisms [1] [2].

Post-antiangiogenic therapy: Both as a monotherapy and in combination with nivolumab,
sitravatinib demonstrated clinically meaningful ORRs, leading to its further investigation in this

setting [5] [6].

Overcoming Immunotherapy Resistance: A key rationale for combining sitravatinib with PD-1

inhibitors is to modulate the tumor microenvironment (TME). Correlative studies from trials showed

that treatment with sitravatinib can reduce immune-suppressive myeloid cells in the TME and

periphery, potentially resensitizing tumors to immunotherapy [1] [5].

Limited Activity in Other Cancers: While activity was seen in biliary tract cancer when combined

with an anti-PD-1 agent [7], sitravatinib monotherapy showed no objective responses in a small

cohort of patients with castrate-resistant prostate cancer and bone metastases [6].

Experimental Protocol Overview

For the clinical trials cited, the general methodology was consistent with standard oncology drug

development.

Study Design: The data comes from Phase 1, 1b, and 2 clinical trials, which are primarily designed
to assess safety, determine recommended doses, and evaluate preliminary efficacy [1] [3] [5].

Dosing Regimens:
Sitravatinib was administered orally, once daily, at doses ranging from 35 mg to 150 mg, with

100 mg and 120 mg being common [1] [5] [6].
Combination Agents:

Nivolumab: 480 mg IV every 4 weeks or 3 mg/kg IV every 2 weeks [1] [5].
Ipilimumab: 1 mg/kg or 0.7 mg/kg IV every 3 weeks (for up to 4 doses) [3].

Tislelizumab: 200 mg IV every 3 weeks [7].
Endpoint Assessment:

Objective Response Rate (ORR): The primary efficacy endpoint for many of these studies,
defined as the proportion of patients with a best overall response of either a Complete
Response (CR) or Partial Response (PR) [6].
Radiological Assessment: Tumor imaging (using CT or MRI) was performed at baseline and

at regular intervals (e.g., every 6-9 weeks). Responses were evaluated by investigators
according to RECIST 1.1 (Response Evaluation Criteria in Solid Tumors) guidelines [1] [6].
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Safety: Adverse events were continuously monitored and graded for severity using the NCI
Common Terminology Criteria for Adverse Events (CTCAE) [5] [6].

The experimental workflow for these clinical trials is summarized in the diagram below.
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Interpretation and Strategic Implications

Based on the compiled data, here are key considerations for researchers and drug development professionals:

Clinical activity of sitravatinib is highly context-dependent. The most promising results are in
clear cell RCC, particularly in combination with immunotherapy.
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The future development of sitravatinib in RCC appears limited to specific niches, as the drug's

developer discontinued its clinical program [1] [2]. The available data suggests it may not offer a
significant advantage over existing similar agents like cabozantinib and lenvatinib, especially in later

lines of therapy [1].
The strategy of combining a TKI like sitravatinib with immunotherapy to overcome resistance by

modulating the tumor microenvironment remains scientifically sound, even if sitravatinib itself may
not be the agent to advance this approach further [5].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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